N-(5-chloro-2-methoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a furan ring, and a benzothiazepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazepine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-aminothiophenol and a suitable diketone can yield the benzothiazepine core.
Introduction of the Furan Ring: The furan ring can be introduced through a cycloaddition reaction, where a furan derivative reacts with the benzothiazepine intermediate.
Chlorination and Methoxylation: The chlorinated methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where the benzothiazepine intermediate is treated with chlorinating and methoxylating agents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazepine core, potentially yielding hydroxyl derivatives.
Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the benzothiazepine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in oxidative stress responses or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Compounds such as diltiazem and clentiazem share the benzothiazepine core and exhibit similar pharmacological properties.
Furan Derivatives: Compounds like furazolidone and nitrofurantoin contain the furan ring and are known for their antimicrobial activity.
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C22H19ClN2O4S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN2O4S/c1-28-17-9-8-14(23)11-15(17)24-21(26)13-25-16-5-2-3-7-19(16)30-20(12-22(25)27)18-6-4-10-29-18/h2-11,20H,12-13H2,1H3,(H,24,26) |
InChI Key |
MLYLPNDMYUCTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.